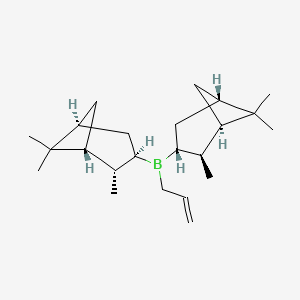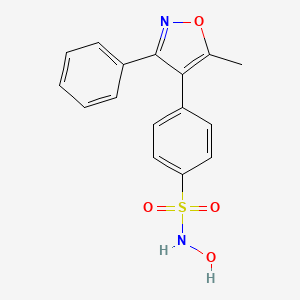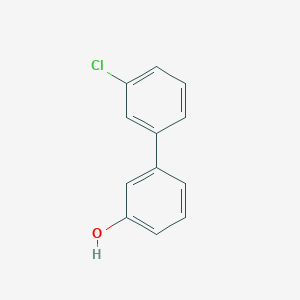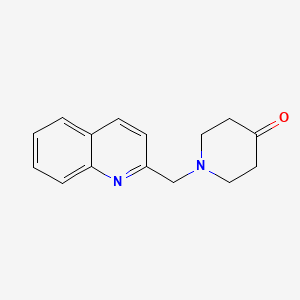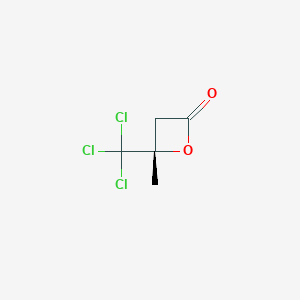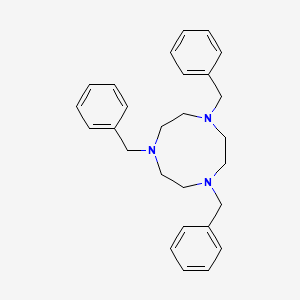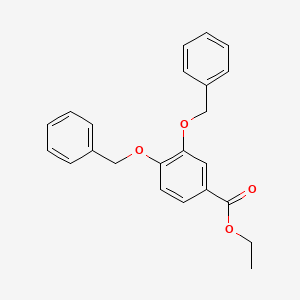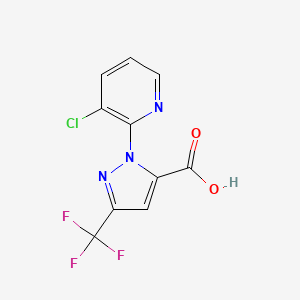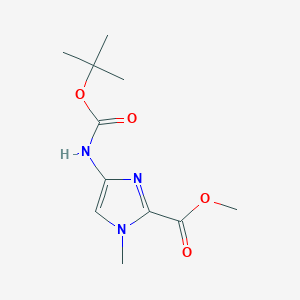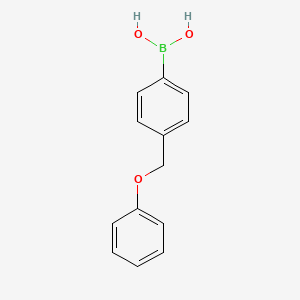
4-(Phenoxymethyl)phenylboronic acid
Vue d'ensemble
Description
4-(Phenoxymethyl)phenylboronic acid is a boronic acid derivative with the molecular weight of 228.06 . It is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(Phenoxymethyl)phenylboronic acid is represented by the SMILES stringOB(O)c1ccc(COc2ccccc2)cc1 . The InChI key is IXDHTLPOOZIZJX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-(Phenoxymethyl)phenylboronic acid is a solid substance . It has a molecular weight of 228.05 .Applications De Recherche Scientifique
Catalytic Activity and Dye Reduction 4-(Phenoxymethyl)phenylboronic acid has been explored for its catalytic properties, particularly in the context of hydroxylation reactions and dye reduction. Research has shown that certain nanocomposites can act as separable catalysts for the ligand-free hydroxylation of phenylboronic acids to phenols and the reduction of various dyes at room temperature. This highlights the potential of 4-(Phenoxymethyl)phenylboronic acid derivatives in environmental and synthetic chemistry applications due to their catalytic efficiency and reusability (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Carbohydrate Binding and Sensing The molecule has shown promise in the field of carbohydrate chemistry, where derivatives of 4-(Phenoxymethyl)phenylboronic acid have been utilized for their ability to complex with sugars in neutral water, making them useful for the development of oligomeric receptors and sensors. These applications leverage the molecule's ability to selectively recognize cell-surface glycoconjugates, which could have implications in biomedical research and diagnostics (Dowlut & Hall, 2006).
Synthetic Organic Chemistry In synthetic chemistry, 4-(Phenoxymethyl)phenylboronic acid plays a role as an intermediate in the hydroarylation processes, contributing to the formation of biologically active compounds and natural products. Its utility in facilitating reactions under mild conditions demonstrates its value in expanding the toolkit for organic synthesis, particularly in the creation of complex molecular architectures (Yamamoto & Kirai, 2008).
Supramolecular Chemistry Research into supramolecular assemblies has also benefitted from the use of phenylboronic acids, including 4-(Phenoxymethyl)phenylboronic acid derivatives. These compounds have been used to create structured assemblies through hydrogen bonding interactions, showcasing their potential in the design of novel materials with specific functions (Pedireddi & Seethalekshmi, 2004).
Advanced Material Science In material science, derivatives of 4-(Phenoxymethyl)phenylboronic acid have been investigated for enhancing the thermal stability and char yields of composites. These findings suggest applications in developing materials with improved performance characteristics, particularly in high-temperature environments (Feng et al., 2017).
Safety And Hazards
4-(Phenoxymethyl)phenylboronic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
[4-(phenoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDHTLPOOZIZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449703 | |
| Record name | 4-(phenoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxymethyl)phenylboronic acid | |
CAS RN |
397843-61-7 | |
| Record name | B-[4-(Phenoxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(phenoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



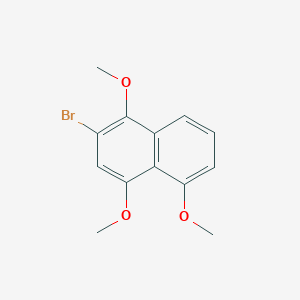
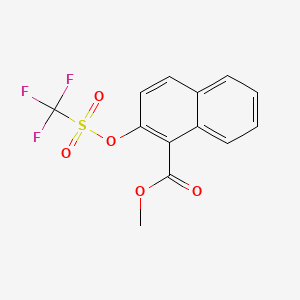
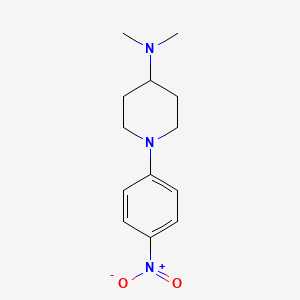
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
